molecular formula C14H19NO2 B6647194 N-(2,2-dimethyloxan-4-yl)benzamide

N-(2,2-dimethyloxan-4-yl)benzamide

Cat. No.: B6647194
M. Wt: 233.31 g/mol
InChI Key: FICMGAOTKZDXOC-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyloxan-4-yl)benzamide is a benzamide derivative characterized by a 2,2-dimethyltetrahydropyran (oxane) ring attached to the benzamide nitrogen.

Properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2)10-12(8-9-17-14)15-13(16)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICMGAOTKZDXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Variations

Substituent Effects on Physical Properties
  • N-(2-Nitrophenyl)-4-bromobenzamide : The nitro group and bromine substituent increase molecular polarity, affecting crystallinity and melting points. X-ray studies reveal two molecules per asymmetric unit, suggesting strong intermolecular interactions .
  • 4-Chloro-N-(2-methoxyphenyl)benzamide : The chloro and methoxy groups enhance H-bond acceptor capacity, influencing solubility and crystal packing .
  • N-(Anilinocarbonothioyl)benzamide derivatives: Thioamide groups introduce sulfur-based hydrogen bonding, improving antioxidant activity (e.g., 87.7% inhibition for methoxy-substituted analogs) .
Steric and Electronic Modifications
  • 3,4,5-Tris(dodecyloxy)-N-(4-iodophenyl)benzamide : Long alkoxy chains enhance hydrophobicity and supramolecular polymerization behavior .
  • N-(2-Phenylethyl)piperidine-1-carbothioamide : Piperidine and morpholine rings in thiourea derivatives increase basicity and metabolic stability .

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